molecular formula C16H13N3O B12614694 3-({[(Pyridin-3-yl)methyl]amino}methylidene)quinolin-2(3H)-one CAS No. 914774-39-3

3-({[(Pyridin-3-yl)methyl]amino}methylidene)quinolin-2(3H)-one

Cat. No.: B12614694
CAS No.: 914774-39-3
M. Wt: 263.29 g/mol
InChI Key: OAXWZGRKUCVMCL-UHFFFAOYSA-N
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Description

3-({[(Pyridin-3-yl)methyl]amino}methylidene)quinolin-2(3H)-one is a chemical compound that belongs to the class of quinolin-2(3H)-ones. This compound is characterized by the presence of a quinoline core structure, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. The compound also contains a pyridin-3-ylmethyl group attached to the quinoline core through an amino linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(Pyridin-3-yl)methyl]amino}methylidene)quinolin-2(3H)-one can be achieved through various synthetic routes. One common method involves the reaction of quinoline N-oxides with pyridin-3-ylmethylamine under visible light-mediated conditions. This photocatalytic approach is highly efficient, atom-economical, and environmentally friendly, providing high yields with minimal by-products .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-({[(Pyridin-3-yl)methyl]amino}methylidene)quinolin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,3-dione derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinoline-2,3-dione derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-({[(Pyridin-3-yl)methyl]amino}methylidene)quinolin-2(3H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-({[(Pyridin-3-yl)methyl]amino}methylidene)quinolin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({[(Pyridin-3-yl)methyl]amino}methylidene)quinolin-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

914774-39-3

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

3-(pyridin-3-ylmethyliminomethyl)-1H-quinolin-2-one

InChI

InChI=1S/C16H13N3O/c20-16-14(8-13-5-1-2-6-15(13)19-16)11-18-10-12-4-3-7-17-9-12/h1-9,11H,10H2,(H,19,20)

InChI Key

OAXWZGRKUCVMCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)C=NCC3=CN=CC=C3

Origin of Product

United States

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